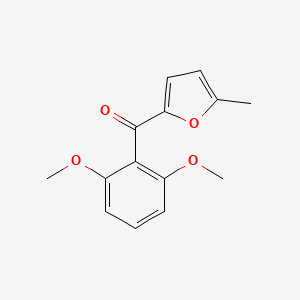

(2,6-Dimethoxyphenyl)-(5-methylfuran-2-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

While there is no direct synthesis process available for “(2,6-Dimethoxyphenyl)-(5-methylfuran-2-yl)methanone”, related compounds have been synthesized using various methods . For instance, a series of novel furan-2-yl(phenyl)methanone derivatives were synthesized, and their structures were established based on 1H-NMR, 13C-NMR, and mass spectral data .Wissenschaftliche Forschungsanwendungen

Protein Tyrosine Kinase Inhibitory Activity

A series of novel furan-2-yl (phenyl)methanone derivatives, which include “(2,6-Dimethoxyphenyl)-(5-methylfuran-2-yl)methanone”, have been synthesized and their structures were established on the basis of 1H-NMR, 13C-NMR and mass spectral data . These compounds were screened for their in vitro protein tyrosine kinase inhibitory activity and several new derivatives exhibited promising activity . This suggests that “(2,6-Dimethoxyphenyl)-(5-methylfuran-2-yl)methanone” could be used in the development of new drugs that inhibit protein tyrosine kinases, which play a crucial role in cell function regulation.

Anticancer Activity

Protein kinases, which can be inhibited by furan-2-yl (phenyl)methanone derivatives, play an important role as cell function regulators in signal transduction pathways that regulate a number of cellular functions, such as proliferation, growth, differentiation, death and various regulatory mechanisms . A variety of tumor types have dysfunctional growth factor receptor tyrosine kinases, which result in inappropriate mitogenic signaling . Therefore, “(2,6-Dimethoxyphenyl)-(5-methylfuran-2-yl)methanone” could potentially be used in cancer treatment.

Synthesis of Bioactive Xanthones

“(2,6-Dimethoxyphenyl)-(5-methylfuran-2-yl)methanone” could potentially be used in the synthesis of bioactive xanthones . Xanthones are a class of organic compounds that are known to exhibit a range of potentially useful biological activities .

Green Chemistry

The synthesis of “(2,6-Dimethoxyphenyl)-(5-methylfuran-2-yl)methanone” involves a photoacylation , which is a green alternative to certain Friedel-Crafts reactions . This reaction, which is a nice example of atom economy, produces adducts which have been used in syntheses of benzodiazepines and natural products .

Antioxidative Activity

Bromophenols, which have similar core structures to “(2,6-Dimethoxyphenyl)-(5-methylfuran-2-yl)methanone”, have been found to exhibit antioxidative activity . Therefore, “(2,6-Dimethoxyphenyl)-(5-methylfuran-2-yl)methanone” could potentially be used as an antioxidant.

Antimicrobial Activity

Bromophenols, which have similar core structures to “(2,6-Dimethoxyphenyl)-(5-methylfuran-2-yl)methanone”, have been found to exhibit antimicrobial activity . Therefore, “(2,6-Dimethoxyphenyl)-(5-methylfuran-2-yl)methanone” could potentially be used as an antimicrobial agent.

Wirkmechanismus

Target of Action

For instance, Meticillin, a compound with a 2,6-dimethoxyphenyl group, targets the MecA PBP2’ (penicillin binding protein 2’) in Staphylococcus aureus .

Mode of Action

It’s worth noting that compounds with similar structures, such as meticillin, block the synthesis of the bacterial cell wall by inhibiting the transpeptidase enzyme used by bacteria to cross-link the peptide used in peptidoglycan synthesis .

Biochemical Pathways

For example, Meticillin, which shares a similar structure, affects the peptidoglycan synthesis pathway in bacteria .

Result of Action

For instance, Meticillin, a compound with a 2,6-dimethoxyphenyl group, has been shown to inhibit the growth of Staphylococcus aureus by blocking the synthesis of the bacterial cell wall .

Eigenschaften

IUPAC Name |

(2,6-dimethoxyphenyl)-(5-methylfuran-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4/c1-9-7-8-12(18-9)14(15)13-10(16-2)5-4-6-11(13)17-3/h4-8H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFKFKOKQZRONRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(=O)C2=C(C=CC=C2OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,6-Dimethoxyphenyl)-(5-methylfuran-2-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Chlorophenyl)-6-(ethylthio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2913246.png)

![Methyl 2-amino-2-[3-(2-chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2913248.png)

![N-(2,4-dimethylphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2913249.png)

![(3,4-dihydroisoquinolin-2(1H)-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2913254.png)

![N-Benzyl-3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carboxamide](/img/structure/B2913257.png)

![N-(5-chloro-2-methoxyphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2913261.png)